9Z,11E,13Z-octadecatrienoicacid,methylester

説明

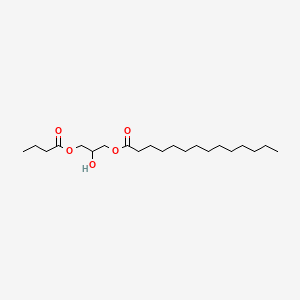

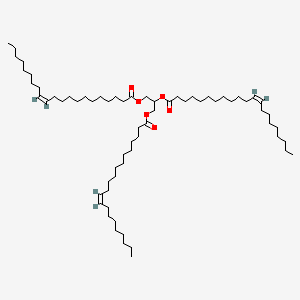

9Z,11E,13Z-octadecatrienoic acid, methyl ester is a polyunsaturated fatty acid ester that is related to various naturally occurring fatty acids. It is a conjugated polyunsaturated fatty acid commonly found in plant seed oil. This fatty acid accounts for about 60% of the total fatty acid composition of bitter gourd seed oil and about 70% in tung oil .

Molecular Structure Analysis

The molecular formula of 9Z,11E,13Z-octadecatrienoic acid, methyl ester is C19H32O2 . The InChi Code is InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19 (20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10- .Chemical Reactions Analysis

9Z,11E,13E-octadecatrienoic acid (α-ESA) is metabolized and converted to conjugated linoleic acid (9Z,11E-CLA) in rats . It has shown potential as a tumor growth suppressor .Physical And Chemical Properties Analysis

The physical and chemical properties of 9Z,11E,13Z-octadecatrienoic acid, methyl ester include a molecular weight of 292.46 g/mol . It has a boiling point of 386.5±21.0 °C . The density is 0.895±0.06 g/cm3 . It is soluble in Chloroform, Ethanol, Hexane, and Methanol .科学的研究の応用

Anti-Inflammatory Effects

This compound has been found to have anti-inflammatory effects. It was isolated from Salicornia herbacea L., a halophyte known for its antioxidant and antidiabetic effects . The compound was found to suppress inflammatory responses in lipopolysaccharide-stimulated RAW 264.7 macrophage cells . It inhibited nitric oxide production by suppressing inducible NO synthase and suppressed tumor necrosis factor and interleukin-1β expression .

Inhibition of NF-kB and MAPK Activation

The compound has been found to inhibit lipopolysaccharide-mediated nuclear localization of NF-κB and mitogen-activated protein kinase activation . This suggests that it may have potential therapeutic applications in conditions where these pathways are implicated.

Antioxidant Effects

The compound significantly reduced lipopolysaccharide-induced production of reactive oxygen species . This suggests that it may have potential as an antioxidant.

Activation of Nrf2/HO-1 Signaling

The compound increased the expression of nuclear factor erythroid-2 like 2 (Nfe2I2) and heme oxygenase 1 . This suggests that it may have a role in the regulation of oxidative stress.

Potential Tumor Growth Suppressor

The compound has shown potential as a tumor growth suppressor. In colon cancer Caco-2 cells, it induced apoptosis through up-regulation of GADD45, p53, and PPARγ .

Inhibition of DNA Polymerases and Topoisomerases

The compound inhibits DNA polymerases and topoisomerases with IC50s ranging from 5-20 µM for different isoforms of the enzymes . This suggests that it may have potential as an anticancer agent.

作用機序

Target of Action

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate, also known as 9Z,11E,13Z-octadecatrienoicacid, methylester, is a fatty acid methyl ester . It exhibits antitumor efficacy, which interferes with tumor cell cycle, drug resistance, and angiogenesis . The primary targets of this compound are therefore likely to be components of these processes, such as cell cycle regulators, drug resistance proteins, and angiogenic factors.

Mode of Action

It is known to interfere with the tumor cell cycle, drug resistance, and angiogenesis . This suggests that it may bind to or otherwise modulate the function of proteins involved in these processes, leading to changes in their activity or expression.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in cell cycle regulation, drug resistance, and angiogenesis . These could include the cyclin-dependent kinase pathway, which regulates the cell cycle; the ATP-binding cassette (ABC) transporter pathway, which is involved in drug resistance; and the vascular endothelial growth factor (VEGF) pathway, which plays a key role in angiogenesis.

Result of Action

The result of the action of this compound is a reduction in tumor growth, likely due to its interference with the tumor cell cycle, drug resistance, and angiogenesis . This could lead to cell cycle arrest, increased sensitivity to anticancer drugs, and reduced blood supply to the tumor, respectively.

特性

IUPAC Name |

methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6-,9-8+,11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJYENXGDXRGDK-KDQYYBQISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\C=C\C=C/CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)

![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)

![9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026222.png)

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)

![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)

![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)

![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)